![molecular formula C15H20N2O3S B4176197 N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4176197.png)
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide, also known as BAY 41-2272, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of pharmacological effects.
Wirkmechanismus
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 is a sGC stimulator, which means that it activates the sGC enzyme and enhances the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 binds to the heme group of sGC and enhances the sensitivity of the enzyme to nitric oxide (NO), which is a key regulator of cGMP production.
Biochemical and physiological effects:
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in various vascular beds, including the pulmonary, coronary, and systemic circulations. In addition, it has been shown to have anti-inflammatory effects, which may be mediated by the inhibition of NF-kB activation. N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 has also been shown to have neuroprotective effects, which may be mediated by the inhibition of glutamate release and the activation of cGMP-dependent protein kinase.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC stimulator, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. In addition, it has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, there are also limitations to the use of N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, its effects may vary depending on the experimental conditions and the animal model used.
Zukünftige Richtungen
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272. One area of interest is the potential use of N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 as a treatment for pulmonary hypertension, which is a serious and often fatal condition. Another area of interest is the potential use of N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 as a treatment for erectile dysfunction, which is a common and often underdiagnosed condition. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 and its potential therapeutic applications in various disease states.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide 41-2272 has been studied in various animal models of disease, including hypertension, pulmonary hypertension, and stroke. In addition, it has been shown to have potential as a treatment for erectile dysfunction.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)17-13-5-3-2-4-12(13)15(18)16-14-9-10-6-7-11(14)8-10/h2-5,10-11,14,17H,6-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOXFOZROTSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.